SALOR-INT L227587-1EA
Description
SALOR-INT L227587-1EA is a chemical compound with the CAS number 477313-81-8. It is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)24(20)15-11-9-14(21)10-12-15/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNTNZWEMAWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477313-81-8 | |
| Record name | 2-((3-(4-BROMO-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N,N-DIETHYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L227587-1EA involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L227587-1EA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
SALOR-INT L227587-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L227587-1EA involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level . The exact pathways and targets are subjects of ongoing research and may vary depending on the application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SALOR-INT L227587-1EA include:
- SALOR-INT L215287-1EA
- SALOR-INT L227587-2EA
- SALOR-INT L227587-3EA
Uniqueness
This compound stands out due to its unique chemical structure and properties, which make it suitable for specific applications that other similar compounds may not be able to achieve .
Biological Activity
SALOR-INT L227587-1EA, also known as N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine; dihydrochloride, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₂N₄ |
| Molecular Weight | 322.7 g/mol |
| Solubility | Soluble in water and organic solvents |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base (e.g., potassium carbonate).
- Final Product Formation : The intermediate is then reacted with 3-chloropropylamine to yield the final compound.
- Salt Formation : Conversion to the dihydrochloride salt using hydrochloric acid for enhanced stability and solubility.
This compound exhibits its biological activity through interactions with specific molecular targets:
- Enzyme Inhibition : The imidazole ring may interact with metal ions or enzyme active sites, inhibiting their activity.
- Receptor Binding : The compound acts as a ligand in receptor binding studies, suggesting potential therapeutic applications in modulating receptor-mediated pathways.
Pharmacological Properties
Research indicates that this compound has promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has been explored for its ability to disrupt cellular processes associated with cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against various bacterial strains.
- Findings : Demonstrated significant inhibition of bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
-
Investigation into Anticancer Effects :
- Objective : Assess the impact on cancer cell lines.
- Results : Showed a reduction in cell viability in treated samples compared to controls, suggesting possible anticancer activity.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-chlorobenzyl)imidazole | Moderate receptor binding | Lacks the propanamine side chain |
| 3-chloropropylamine | Limited biological activity | Simple amine structure |
| This compound | Enhanced stability & activity | Specific combination of functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
